Chloro(methyl)diphenylsilane

Catalog No.
S596381
CAS No.
144-79-6
M.F
C13H13ClSi
M. Wt
232.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(methyl)diphenylsilane

CAS Number

144-79-6

Product Name

Chloro(methyl)diphenylsilane

IUPAC Name

chloro-methyl-diphenylsilane

Molecular Formula

C13H13ClSi

Molecular Weight

232.78 g/mol

InChI

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

OJZNZOXALZKPEA-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

chloromethyldiphenylsilane, CMDPS, diphenylmethylchlorosilane

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synthesis and characterization:

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a silicon-based organochlorine compound. It is a colorless liquid with a characteristic odor. DPMSCl can be synthesized through various methods, including the reaction of dichloromethylsilane with diphenylmercury or the Grignard reaction of chloromethyldiphenylsilane with magnesium metal [].

Researchers often characterize DPMSCl using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in organic synthesis:

DPMSCl serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its applications include:

  • Protecting group for alcohols: DPMSCl can be used to protect hydroxyl groups in alcohols by converting them into silyl ethers. These silyl ethers are stable under various reaction conditions and can be easily cleaved later using specific reagents to regenerate the free alcohols [].
  • Synthesis of silylated compounds: DPMSCl reacts with various nucleophiles, such as amines, enolates, and Grignard reagents, to form silylated derivatives. These silylated compounds often possess unique properties compared to their non-silylated counterparts and find applications in organic synthesis and materials science [].
  • Cross-coupling reactions: DPMSCl can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling, to form new carbon-carbon bonds. These reactions offer efficient methods for constructing complex organic molecules [, ].

Chloro(methyl)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two phenyl groups, a methyl group, and a chlorine atom. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. Its chemical formula is C13_{13}H13_{13}ClSi, and it is typically encountered as a colorless to pale yellow liquid.

CMPDS itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with specific biological activities.

CMPDS is a corrosive and toxic compound. Here are some safety concerns:

  • Skin and eye contact: Can cause severe burns and eye damage [].
  • Inhalation: Can irritate the respiratory system [].
  • Flammability: Not flammable but can react with water to produce flammable hydrogen gas [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling CMPDS [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from moisture and strong bases [, ].

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, chloro(methyl)diphenylsilane can hydrolyze to form silanol compounds.
  • Polymerization: It can act as a precursor in the synthesis of siloxane polymers through reactions with other silanes or siloxanes.

These reactions often follow complex pathways influenced by reaction conditions such as temperature and solvent type

Chloro(methyl)diphenylsilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of diphenylmethylsilane using chlorine gas under controlled conditions.
  • Grignard Reaction: By reacting diphenylsilane with methylmagnesium chloride followed by chlorination, chloro(methyl)diphenylsilane can be obtained.
  • Hydrosilylation: The reaction of chloromethylphenylsilane with alkenes or alkynes under catalysis can also yield this compound.

Each method has its advantages regarding yield and purity, influencing the choice depending on the intended application

Chloro(methyl)diphenylsilane has various applications:

  • Silicone Production: It serves as a precursor for silicone polymers used in sealants, adhesives, and coatings.
  • Surface Modification: The compound can modify surfaces to enhance hydrophobicity or adhesion characteristics.
  • Intermediate in Organic Synthesis: It acts as an important intermediate in synthesizing more complex organosilicon compounds.

These applications leverage its unique chemical properties and reactivity

Chloro(methyl)diphenylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
DiphenylmethylsilaneTwo phenyl groups and one methyl groupLacks chlorine; more stable
Chloro(dimethyl)silaneTwo methyl groups and one chlorineMore reactive due to two methyl groups
PhenyltrimethoxysilaneOne phenyl group and three methoxy groupsSoluble in organic solvents; used in coatings

Chloro(methyl)diphenylsilane is unique due to its combination of both chlorinated and aromatic functionalities, which influence its reactivity and applications in materials science compared to its analogs

The foundation of organosilicon chemistry dates to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane, marking the first intentional creation of a carbon-silicon bond. However, systematic exploration began in the early 20th century with Frederic Kipping’s work on silicones, a term he coined erroneously by analogy to ketones. Chloro(methyl)diphenylsilane itself gained prominence post-1940, as World War II-driven demand for heat-resistant materials accelerated silicone research. The compound’s synthesis via Grignard reagents or direct process methods (e.g., reacting methyl chloride with silicon-copper alloys) became standardized by the 1950s.

Significance in Silicon-Based Chemical Research

Chloro(methyl)diphenylsilane’s significance lies in its dual functionality: the chlorine atom offers a site for nucleophilic substitution, while the phenyl groups provide steric bulk and electronic stabilization. This balance enables precise control in synthesizing silicones with tailored properties. For instance, its role in forming siloxane networks via hydrolysis-condensation reactions underpins silicone rubber production, a market exceeding 1 million tons annually.

Table 1: Key Physicochemical Properties of Chloro(methyl)diphenylsilane

PropertyValueSource
Molecular Weight232.78 g/mol
Boiling Point295°C
Melting Point-22°C
Density (20°C)1.10–1.11 g/cm³
Flash Point141–142°C
Refractive Index (n₀²⁰)1.574

Grignard Process Development

Synthetic Pathway Optimization

The Grignard reaction represents one of the most established synthetic pathways for producing chloro(methyl)diphenylsilane, involving the nucleophilic attack of organometallic reagents on silicon-chlorine bonds [5]. The primary synthetic route involves the reaction of diphenylsilane with methylmagnesium chloride, followed by controlled chlorination to yield the target compound . This process requires careful optimization of reaction conditions to achieve maximum yield and minimize side product formation.

Temperature control emerges as a critical factor in pathway optimization, with studies demonstrating that lower temperatures favor selective monoaddition products while reducing unwanted diaddition reactions [35]. The activation energy for Grignard reactions with chlorosilanes has been determined to be approximately 52 kilojoules per mole, with optimal reaction temperatures ranging from negative thirty to negative ten degrees Celsius [35] [36]. These conditions ensure complete conversion while maintaining selectivity toward the desired chloro(methyl)diphenylsilane product.

The reaction mechanism follows a substrate-independent reductive cycloaddition pathway of the Meisenheimer-Casper type, where the magnesium center coordinates with the silicon atom to facilitate chloride displacement [35]. Optimization studies reveal that reaction times of twelve to sixteen hours at controlled temperatures provide optimal conversion rates while minimizing decomposition products [36].

ParameterOptimal RangeEffect on Yield
Temperature-30°C to -10°CIncreases selectivity, reduces diaddition
Reaction Time12-16 hoursEnsures complete conversion
Activation Energy52 kJ/molControls reaction rate

Mole Ratio Influence on Product Distribution

The stoichiometric ratio of Grignard reagent to silicon substrate significantly influences product distribution and reaction efficiency [36]. Research demonstrates that increasing the Grignard reagent concentration to four equivalents relative to the silicon substrate achieves optimal conversion rates of approximately seventy-four percent yield [36]. This ratio ensures complete consumption of starting materials while avoiding excessive reagent waste.

Studies on chlorosilane synthesis reveal that substitution reactions rarely proceed in a stepwise manner, with multiple substitution being slightly favored due to the complex dimeric nature of Grignard reagents [19]. The activation energy for sequential substitution varies over a narrow range of 18.5 to 21.2 kilojoules per mole for methylchlorosilanes, indicating that product distribution is primarily controlled by stoichiometric ratios rather than kinetic selectivity [19].

Optimization experiments demonstrate that mole ratios below three equivalents result in incomplete conversion of silicon substrates, while ratios exceeding five equivalents do not provide significant yield improvements but increase process costs [36]. The optimal mole ratio of 4:1 (Grignard reagent to silicon substrate) represents a balance between conversion efficiency and economic viability.

Mole Ratio (Grignard:Silicon)Conversion RateYieldEconomic Efficiency
2:145%35%Low
3:165%58%Moderate
4:195%74%High
5:195%74%Moderate

Solvent Selection Effects

Solvent selection profoundly influences Grignard reaction efficiency and product selectivity in chlorosilane synthesis [36]. Diethyl ether demonstrates superior performance compared to tetrahydrofuran, providing higher yields and better reaction control for chloro(methyl)diphenylsilane production [36]. The coordinating ability of the solvent affects the nucleophilicity of the Grignard reagent and the electrophilicity of the silicon center.

Comparative studies reveal that polar aprotic solvents such as tetrahydrofuran, acetonitrile, and hexamethylphosphoric triamide facilitate redistribution reactions between hydrosilanes and chlorosilanes, with yields ranging from sixty-three to seventy-two percent [15] [16]. However, these solvents may promote unwanted side reactions, including carbon-chlorine bond participation in redistribution processes [16].

Non-coordinating solvents like dibutyl ether, diethyl ether, and toluene show minimal catalytic activity for redistribution reactions, making them preferable for selective Grignard transformations [15]. The solubility of metal salts and catalysts in different solvent systems also influences reaction efficiency, with lithium-based reagents showing enhanced solubility and reactivity in ethereal solvents [16].

SolventYield (%)SelectivityReaction Rate
Diethyl Ether74HighModerate
Tetrahydrofuran63ModerateHigh
Methyl tert-Butyl Ether45LowLow
Toluene25LowLow

Catalytic Approaches

Metal-Catalyzed Synthesis Routes

Metal-catalyzed cross-coupling reactions offer alternative synthetic pathways for chloro(methyl)diphenylsilane production, utilizing transition metal catalysts to facilitate carbon-silicon and silicon-chlorine bond formation [3]. Nickel-based catalysts demonstrate particular effectiveness in chlorosilane cross-coupling reactions, enabling the formation of organosilanes under milder conditions than traditional methods [3].

Copper(I) chloride catalyzed cross-dehydrocoupling reactions provide another metal-catalyzed approach, facilitating the stepwise reaction of phenylsilanes with organometallic reagents [23]. These reactions proceed through copper-mediated activation of silicon-hydrogen bonds, followed by chlorination to yield the desired chlorosilane products [23]. The copper catalyst enables selective functionalization while maintaining high yields and functional group tolerance.

Palladium and platinum catalysts have been employed in hydrosilylation reactions followed by chlorination steps to produce chloro(methyl)diphenylsilane [18]. These catalytic systems offer excellent regioselectivity and enable the incorporation of various substituents through controlled reaction sequences [18]. The metal-catalyzed approaches typically operate under milder conditions than traditional Grignard methods, reducing energy requirements and improving process sustainability.

CatalystReaction TypeYield (%)Operating Temperature
NickelCross-coupling78-8580-120°C
Copper(I) ChlorideDehydrocoupling65-7525-60°C
PalladiumHydrosilylation70-8040-80°C
PlatinumHydrosilylation75-8560-100°C

Organocatalytic Methods

Organocatalytic approaches for chlorosilane synthesis utilize non-metallic catalysts to promote bond formation and transformation reactions [4]. Chiral organocatalysts enable the asymmetric synthesis of silicon-stereogenic compounds, including chloro(methyl)diphenylsilane derivatives with defined stereochemistry [4]. These catalytic systems operate through hydrogen bonding and electrostatic interactions to activate silicon-chlorine bonds selectively.

Borohydride-catalyzed redistribution reactions represent a significant advancement in organocatalytic chlorosilane synthesis [11] [16]. Lithium borohydride demonstrates exceptional catalytic activity for the redistribution of hydrosilanes and chlorosilanes, enabling facile preparation of mixed chlorosilane products [11] [16]. The reaction proceeds through borohydride-mediated activation of silicon-chlorine bonds, followed by redistribution to yield the desired products.

The organocatalytic methodology offers several advantages, including air and moisture stability of catalysts, mild reaction conditions, and high functional group tolerance [4]. Reaction yields for organocatalyzed chlorosilane synthesis typically range from fifty-six to eighty-five percent, with excellent selectivity for the desired products [16]. The catalytic loading requirements are relatively low, typically ranging from 0.8 to 3.0 mole percent of the silicon substrate [16].

OrganocatalystMechanismYield Range (%)Catalyst Loading (mol%)
Chiral Phosphoric AcidHydrogen Bonding76-922-5
Lithium BorohydrideRedistribution56-850.8-3.0
Quaternary AmmoniumElectrostatic60-781-4
ImidazolidinoneEnamine Formation65-803-8

Industrial-Scale Production Techniques

Reaction Engineering Challenges

Industrial-scale production of chloro(methyl)diphenylsilane faces significant reaction engineering challenges related to heat management, mass transfer, and reactor design [17] [25]. The highly exothermic nature of chlorosilane synthesis reactions requires sophisticated heat removal systems to prevent hot spot formation and maintain reaction selectivity [17]. Fluidized bed reactors offer advantages for heat management but present scalability limitations for facilities exceeding ten thousand tons per year capacity [25].

Temperature control emerges as the primary engineering challenge, with reaction temperatures needing precise regulation between 200 to 500 degrees Celsius for optimal product distribution [17]. Studies demonstrate that increasing reaction temperature favors silicon tetrachloride formation at the expense of desired chlorosilane products, necessitating advanced process control systems [17]. The reaction rate dependence on hydrogen chloride introduction rate further complicates process optimization and scale-up [1].

Mass transfer limitations become pronounced in industrial-scale reactors, particularly in gas-solid catalytic systems where silicon particles must maintain intimate contact with gaseous reactants [26]. Mathematical modeling of fluidized bed reactors reveals that superficial gas velocity should be controlled in stages, with induction periods requiring 0.10 to 0.12 meters per second and stable operation periods needing 0.25 to 0.28 meters per second [26]. Catalyst lifetime considerations add complexity, with ternary copper catalysts maintaining activity for 50 to 60 hours under industrial conditions [26].

Engineering ParameterChallengeSolution ApproachImpact on Production
Heat ManagementExothermic reactionsFluidized bed designPrevents hot spots
Temperature ControlPrecise regulationAdvanced process controlMaintains selectivity
Mass TransferGas-solid contactOptimized gas velocityImproves conversion
Catalyst LifetimeDeactivationStaged replacementEnsures continuity

Purification Strategies

Purification of chloro(methyl)diphenylsilane requires sophisticated separation techniques to remove impurities and achieve the high purity levels demanded by industrial applications [6] [7]. Fractional distillation represents the primary purification method, utilizing the differences in boiling points between various chlorosilane products and impurities [8]. However, the separation of structurally similar compounds presents significant challenges requiring optimized column design and operating conditions.

Boron-containing impurities pose particular challenges in chlorosilane purification, necessitating specialized treatment methods [7]. Research demonstrates that chlorosilane vapors can be effectively purified by passage through silica fixed beds, which selectively adsorb boron-containing contaminants [7]. This approach achieves high purification efficiency while maintaining product yield and minimizing processing costs.

Advanced purification strategies employ reactive distillation techniques, combining reaction and separation in a single unit operation [13]. Studies on dichlorosilane purification reveal that reactive distillation can reduce energy consumption to less than twenty-five percent of conventional fixed-bed reactor systems [13]. The integration of reaction and separation overcomes thermodynamic equilibrium limitations through continuous product removal, enhancing both efficiency and product purity.

Adsorption-based purification methods utilize various adsorbent materials to remove specific impurities from chlorosilane streams [6]. Metal oxides, particularly silica and alumina, demonstrate high selectivity for removing trace impurities while maintaining chlorosilane product integrity [6]. Temperature and pressure optimization of adsorption processes enable achievement of ultra-high purity levels required for semiconductor applications.

Purification MethodPurity AchievedEnergy RequirementTypical Application
Fractional Distillation98-99%HighGeneral purification
Silica Bed Adsorption99.9%ModerateBoron removal
Reactive Distillation99.95%LowIntegrated processing
Metal Oxide Adsorption99.99%LowUltra-high purity

Green Chemistry Approaches

Sustainable Production Methods

Sustainable production methods for chloro(methyl)diphenylsilane focus on minimizing waste generation, reducing hazardous reagent usage, and implementing circular economy principles [12] [18]. Green chemistry approaches emphasize atom economy, where starting materials are efficiently incorporated into the final product with minimal byproduct formation [12]. One-pot synthetic strategies reduce solvent consumption and processing steps while maintaining high product yields and purity.

Environmentally benign catalytic systems replace traditional harsh reagents with more sustainable alternatives [18]. Cobalt-based catalytic systems demonstrate effectiveness in sustainable organosilicon synthesis, operating under mild conditions with low metal loading requirements [18]. These catalysts enable the coupling of renewable feedstocks with hydrogen production as a valuable byproduct, supporting circular economy principles.

Solvent selection optimization emphasizes the use of renewable and biodegradable solvents in place of traditional organic solvents [12]. Water-based reaction systems and ionic liquids offer promising alternatives for chlorosilane synthesis, reducing environmental impact while maintaining reaction efficiency [12]. The implementation of solvent recycling systems further enhances sustainability by minimizing fresh solvent consumption and waste generation.

Process intensification techniques combine multiple unit operations to reduce energy consumption and equipment requirements [18]. Microreactor technology enables precise control of reaction conditions while reducing material consumption and improving heat transfer efficiency [18]. These advanced process technologies support sustainable production by minimizing resource consumption and environmental impact.

Sustainable ApproachEnvironmental BenefitEfficiency GainImplementation Cost
One-pot SynthesisReduced waste15-25%Low
Green CatalystsLower toxicity10-20%Moderate
Renewable SolventsBiodegradability5-15%High
Process IntensificationEnergy reduction20-40%High

Energy-Efficient Synthetic Routes

Energy-efficient synthetic routes for chloro(methyl)diphenylsilane production focus on minimizing thermal energy requirements and optimizing reaction pathways [13] [18]. Reactive distillation technology demonstrates significant energy savings compared to conventional separation processes, reducing energy consumption to approximately twenty-two to thirty-five percent of traditional methods [13]. This approach integrates reaction and separation operations, eliminating the need for separate heating and cooling cycles.

Low-temperature synthetic pathways utilize advanced catalytic systems to achieve desired transformations under milder conditions [18]. Cobalt-based catalysts enable chlorosilane synthesis at temperatures as low as room temperature to eighty degrees Celsius, significantly reducing energy requirements compared to traditional high-temperature processes [18]. These mild conditions also improve reaction selectivity and reduce equipment corrosion.

Microwave-assisted synthesis represents an emerging energy-efficient approach for chlorosilane production [18]. This technology provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining product quality [18]. The selective heating mechanism of microwave energy improves energy transfer efficiency and enables precise temperature control throughout the reaction mass.

Heat integration strategies optimize energy utilization by recovering waste heat from exothermic reactions for use in endothermic process steps [25]. Advanced heat exchanger networks can reduce overall energy consumption by up to fifty percent compared to conventional processes [25]. The implementation of pinch technology for heat integration identifies optimal temperature profiles for maximum energy recovery and minimum utility consumption.

Energy-Efficient TechnologyEnergy Reduction (%)Implementation ComplexityPayback Period
Reactive Distillation65-78High2-3 years
Low-Temperature Catalysis40-60Moderate1-2 years
Microwave Synthesis50-70Low1 year
Heat Integration30-50High3-4 years

Physical Description

Liquid

Boiling Point

295.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

144-79-6

Wikipedia

Chlorodiphenylmethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, 1,1'-(chloromethylsilylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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